Pseudocolumbamine is a natural product found in Fibraurea chloroleuca, Dasymaschalon rostratum, and other organisms with data available.

Pseudocolumbamine

CAS No.: 64191-04-4

Cat. No.: VC1626142

Molecular Formula: C20H20NO4+

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64191-04-4 |

|---|---|

| Molecular Formula | C20H20NO4+ |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol |

| Standard InChI | InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3/p+1 |

| Standard InChI Key | VYHHIAOOSMWHKX-UHFFFAOYSA-O |

| SMILES | COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)O |

Introduction

Chemical Identity and Structural Characteristics

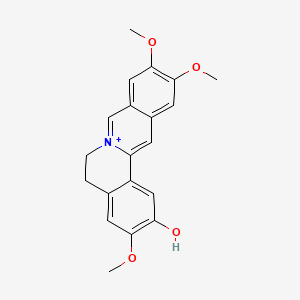

Pseudocolumbamine is classified as a quaternary protoberberine alkaloid with a molecular formula of C20H20NO4+ and a molecular weight of 338.4 g/mol. The chemical structure features a 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium core scaffold with methoxy substituents at positions 3, 10, and 11, along with a hydroxyl group at position 2 . This arrangement of functional groups distinguishes pseudocolumbamine from other structurally related alkaloids in the same class.

Chemical Identifiers and Nomenclature

The compound is cataloged in chemical databases with several identifying codes and alternative names:

| Identifier Type | Value |

|---|---|

| PubChem CID | 182406 |

| CAS Registry Number | 64191-04-4 |

| Systematic IUPAC Name | 3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol |

| Chemical Database IDs | CHEBI:70644, DTXSID30214395 |

| Creation Date in Databases | 2005-08-09 |

| Latest Modification Date | 2025-02-22 |

The compound has been assigned multiple synonyms in scientific literature, reflecting its historical characterization and structural features .

Structural Comparison with Related Alkaloids

Pseudocolumbamine bears strong structural similarities to columbamine, another protoberberine alkaloid. Both compounds share identical molecular formulas (C20H20NO4+) and molecular weights (338.4 g/mol), but differ critically in their substitution patterns .

| Feature | Pseudocolumbamine | Columbamine |

|---|---|---|

| Molecular Formula | C20H20NO4+ | C20H20NO4+ |

| Molecular Weight | 338.4 g/mol | 338.4 g/mol |

| Methoxy Positions | 3, 10, 11 | 3, 9, 10 |

| Hydroxyl Position | 2 | 2 |

| CAS Number | 64191-04-4 | 3621-36-1 |

| Systematic Name | 3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol | 3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol |

This comparison highlights the isomeric relationship between these compounds, with the key difference being the position of one methoxy group (position 11 in pseudocolumbamine versus position 9 in columbamine) .

Natural Sources and Distribution

Botanical Sources

Pseudocolumbamine has been documented in several plant species, providing natural sources for its isolation and study. The compound has been reported in:

The presence of pseudocolumbamine in these taxonomically distinct plant families suggests convergent evolution of secondary metabolic pathways or shared ancestral biosynthetic capabilities.

Ecological Significance

As with many plant alkaloids, pseudocolumbamine likely serves ecological functions for its host plants, potentially including defense against herbivores or pathogens. The quaternary nitrogen in its structure contributes to its water solubility and bioactivity, characteristics that may enhance its defensive properties in the plant's natural environment.

Physical and Chemical Properties

Pseudocolumbamine possesses several characteristic physical and chemical properties that influence its behavior in biological systems and laboratory settings. As a quaternary ammonium compound, it carries a permanent positive charge that affects its solubility, chemical reactivity, and interactions with biological macromolecules.

Physicochemical Properties

Research Status and Future Directions

Current Research Landscape

The scientific literature on pseudocolumbamine specifically remains relatively limited compared to more extensively studied protoberberine alkaloids like berberine and columbamine. Recent database updates (as of February 2025) suggest ongoing interest in this compound .

Analytical Approaches

Identification and quantification of pseudocolumbamine in plant materials typically employ chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable for analyzing these compounds in complex botanical matrices.

Future Research Opportunities

Several promising research directions for pseudocolumbamine include:

-

Comprehensive evaluation of its pharmacological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties

-

Investigation of structure-activity relationships through comparative studies with related alkaloids

-

Elucidation of its biosynthetic pathways in source plants

-

Exploration of sustainable methods for isolation or synthesis

-

Assessment of potential therapeutic applications based on its biological activity profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume